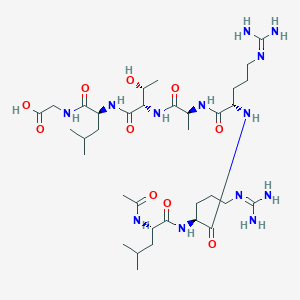

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine

Beschreibung

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin ist eine komplexe Peptidverbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere Aminosäuren und funktionelle Gruppen umfasst, was sie für Forscher in Chemie, Biologie, Medizin und Industrie interessant macht.

Eigenschaften

CAS-Nummer |

920492-66-6 |

|---|---|

Molekularformel |

C35H65N13O10 |

Molekulargewicht |

828.0 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C35H65N13O10/c1-17(2)14-24(29(54)42-16-26(51)52)47-33(58)27(20(6)49)48-28(53)19(5)43-30(55)22(10-8-12-40-34(36)37)45-31(56)23(11-9-13-41-35(38)39)46-32(57)25(15-18(3)4)44-21(7)50/h17-20,22-25,27,49H,8-16H2,1-7H3,(H,42,54)(H,43,55)(H,44,50)(H,45,56)(H,46,57)(H,47,58)(H,48,53)(H,51,52)(H4,36,37,40)(H4,38,39,41)/t19-,20+,22-,23-,24-,25-,27-/m0/s1 |

InChI-Schlüssel |

ZFEISFWAHFNADD-GHIVWNTRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin erfolgt üblicherweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die anfängliche Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann je nach benötigter Menge und Reinheit eine großtechnische SPPS oder eine Lösungsphasensynthese umfassen. Die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert ist entscheidend, um die Ausbeute zu maximieren und Nebenreaktionen zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und Proteininteraktionen.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Pharmazeutika eingesetzt.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

Der Wirkungsmechanismus von N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Wechselwirkungen können verschiedene biologische Prozesse wie Enzymaktivität, Rezeptorbindung und Signaltransduktion modulieren. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin

- N-Acetyl-L-leucyl-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin

- N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin

Einzigartigkeit

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycin ist aufgrund seiner spezifischen Sequenz von Aminosäuren und funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine is a complex peptide compound with potential biological activities. This article explores its biological activity, including metabolic pathways, physiological roles, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C45H76N14O13

- Molecular Weight : 1021.1709 g/mol

Structural Features

This compound consists of multiple amino acid residues, including N-acetylated forms, which may influence its solubility and bioactivity. The presence of diaminomethylidene groups suggests potential interactions with various biological targets.

Metabolic Pathways

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl is involved in several metabolic pathways. One significant aspect is its role in the synthesis and catabolism of amino acids. Specifically, it can be hydrolyzed by enzymes such as aminoacylase-1, which is responsible for the hydrolysis of N-acylated amino acids:

This reaction highlights its potential as a source of ornithine, an important amino acid in the urea cycle and protein synthesis .

Physiological Roles

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl has been studied for its roles in:

- Cell Signaling : It may act as a signaling molecule influencing cellular processes.

- Metabolic Regulation : The compound could play a role in regulating metabolic pathways involving amino acids and energy production.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-acetylated peptides in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Study 2: Metabolic Profiling

In a metabolic profiling study, N-acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl was identified as a significant metabolite in certain dietary sources. This study highlighted its presence in foods like wheats and red raspberries, proposing its potential as a biomarker for dietary intake .

Data Table: Biological Activities Overview

| Activity | Description |

|---|---|

| Neuroprotection | Reduces oxidative stress in neuronal cells. |

| Metabolic Regulation | Involved in amino acid metabolism and energy production. |

| Cell Signaling | Modulates cellular signaling pathways. |

| Dietary Biomarker | Found in various foods, indicating dietary intake relevance. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.